molecular formula C10H12BrCl2NO3S B604212 4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide CAS No. 1428152-99-1

4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide

Cat. No.: B604212
CAS No.: 1428152-99-1
M. Wt: 377.1g/mol
InChI Key: QHBUXKVOYUHOBO-UHFFFAOYSA-N
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Description

4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and sulfonamide groups in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.

    Reduction: The acyl group is then reduced to an alkane.

    Reduction to Amine: The nitro group is reduced to an amine.

    Bromination and Chlorination: Introduction of bromine and chlorine atoms to the benzene ring.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Hydrolysis: Breakdown into simpler compounds.

Scientific Research Applications

4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-2,4-dichlorobenzene
  • 2-bromo-1,4-dichlorobenzene
  • 2,4-dichlorobenzene diazonium

Uniqueness

4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms, along with the sulfonamide and hydroxymethyl groups. This combination of functional groups provides a unique reactivity profile and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

1428152-99-1

Molecular Formula

C10H12BrCl2NO3S

Molecular Weight

377.1g/mol

IUPAC Name

4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H12BrCl2NO3S/c1-2-6(5-15)14-18(16,17)10-4-8(12)7(11)3-9(10)13/h3-4,6,14-15H,2,5H2,1H3

InChI Key

QHBUXKVOYUHOBO-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1Cl)Br)Cl

Origin of Product

United States

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